N-[3-Amino-4-(2-chlorophenyl)-2-hydroxybutanoyl]-L-leucine
Description
N-[3-Amino-4-(2-chlorophenyl)-2-hydroxybutanoyl]-L-leucine is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an amino group, a chlorophenyl group, and a hydroxybutanoyl group attached to an L-leucine backbone. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Properties
CAS No. |
62023-22-7 |
|---|---|
Molecular Formula |
C16H23ClN2O4 |
Molecular Weight |
342.82 g/mol |
IUPAC Name |
(2S)-2-[[3-amino-4-(2-chlorophenyl)-2-hydroxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C16H23ClN2O4/c1-9(2)7-13(16(22)23)19-15(21)14(20)12(18)8-10-5-3-4-6-11(10)17/h3-6,9,12-14,20H,7-8,18H2,1-2H3,(H,19,21)(H,22,23)/t12?,13-,14?/m0/s1 |
InChI Key |
KYVSFWJABFCUSB-MOKVOYLWSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C(C(CC1=CC=CC=C1Cl)N)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1Cl)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Amino-4-(2-chlorophenyl)-2-hydroxybutanoyl]-L-leucine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hydroxybutanoyl Intermediate: The initial step involves the preparation of the hydroxybutanoyl intermediate through a reaction between 2-chlorobenzaldehyde and an appropriate amine under controlled conditions.
Amino Group Introduction: The amino group is introduced through a nucleophilic substitution reaction, where the hydroxybutanoyl intermediate reacts with an amine source.
Coupling with L-Leucine: The final step involves coupling the amino-hydroxybutanoyl intermediate with L-leucine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated peptide synthesizers, high-throughput screening of reaction conditions, and purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[3-Amino-4-(2-chlorophenyl)-2-hydroxybutanoyl]-L-leucine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[3-Amino-4-(2-chlorophenyl)-2-hydroxybutanoyl]-L-leucine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-Amino-4-(2-chlorophenyl)-2-hydroxybutanoyl]-L-leucine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-Amino-4-(3-chlorophenyl)-2-hydroxybutanoyl]-L-leucine: Similar structure with a different position of the chlorine atom on the phenyl ring.
N-[3-Amino-4-(2-chlorophenyl)-2-hydroxybutanoyl]-L-valine: Similar structure with a different amino acid backbone.
Uniqueness
N-[3-Amino-4-(2-chlorophenyl)-2-hydroxybutanoyl]-L-leucine is unique due to its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical reactivity and potential biological activities. The presence of the L-leucine backbone may also influence its interaction with biological targets, differentiating it from similar compounds.
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